molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B027024
CAS No.: 104774-87-0
M. Wt: 203.20 g/mol
InChI Key: JMTLMFBJIQWJPW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cinacalcet metabolite M4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrocinnamic acid, hydroxy-hydrocinnamic acid, and dihydrodiols .

Mechanism of Action

Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .

Comparison with Similar Compounds

Similar Compounds

    Etelcalcetide: Another calcimimetic used to treat secondary hyperparathyroidism.

    Evocalcet: A newer calcimimetic with similar applications.

Uniqueness

Cinacalcet metabolite M4 is unique due to its specific metabolic pathway and its role as a metabolite of Cinacalcet. Unlike other calcimimetics, it provides insights into the metabolic fate of Cinacalcet and its interactions within the body .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.

The molecular formula of this compound is C12H14F3NC_{12}H_{14}F_3N. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Research indicates that compounds similar to this compound can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.
  • Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent.
Explored synthesis methods that enhance yield and purity, facilitating further biological evaluation.
Investigated interactions with neurotransmitter systems, indicating possible applications in treating mood disorders.

Case Studies

Several case studies highlight the compound's pharmacological potential:

  • Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.
  • Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLMFBJIQWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600038
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-87-0
Record name 3-(Trifluoromethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-(3-trifluoromethyl-phenyl)-propionamide (12) (3.4 g, 15.7 mmol) in THF (70 mL) was added dropwise a solution of lithium aluminum hydride in THF (1.0 M, 15.7 mL, 15.7 mmol) at room temperature. The reaction mixture was heated to reflux for 4 hours, then cooled to 0° C. Ethyl acetate was added to quench the reaction. Sodium hydroxide (5 N) was added and the mixture was refluxed for 30 min. The reaction was cooled to room temperature. Ethyl acetate was added to extract the product. The organic layer was separated and washed by saturated sodium bicarbonate and brine, then dried over MgSO4. Evaporation gave a crude oil, which purified by chromatography to give compound 13 as a colorless oil (1.6 g, 50.2%).
Quantity
3.4 g
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70 mL
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15.7 mL
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Yield
50.2%

Synthesis routes and methods II

Procedure details

To an ice-bath cooled suspension of sodium hydride (1.32 g of a 60% dispersion in oil, 33 mmol) in anhydrous tetrahydrofuran (100 ml) under a nitrogen atmosphere was added dropwise a solution of diethyl cyanomethylphosphonate (5.34 ml, 33 mmol) in tetrahydrofuran (40 ml) and the resulting mixture stirred at 0° C. for 15 minutes. To this mixture was added a solution of 3-trifluoromethylbenzaldehyde (5.22 g, 30 mmol) in anhydrous tetrahydrofuran (40 ml) and the resulting mixture stirred at room temperature for 1.5 hours. Water (300 ml) was added and the mixture extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×200 ml), brine (150 ml) then dried (Na2SO4) and evaporated. The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) and hydrogenated according to the method of Description 2. Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH gave the title compound (1.5 g, 25%) as a yellow oil.
Quantity
0 (± 1) mol
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reactant
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100 mL
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5.34 mL
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40 mL
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Quantity
5.22 g
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, as part of cinacalcet, impact blood pressure?

A1: Cinacalcet, which contains the this compound structure, acts as an allosteric activator of the calcium-sensing receptor (CaR). [] This activation leads to a decrease in serum parathyroid hormone (PTH) and ionized calcium (iCa2+). [] While long-term cinacalcet use is associated with reduced mean arterial blood pressure (MAP), acute administration can paradoxically increase MAP. [] Research suggests this acute hypertensive effect stems from cinacalcet-induced vasoconstriction in multiple vascular beds, including carotid, mesenteric, and hindlimb. [] This vasoconstriction appears to be mediated by both central and peripheral mechanisms, potentially involving reduced nitric oxide (NO) production following the decrease in blood iCa2+. []

Q2: Can this compound be utilized for applications beyond its role in cinacalcet?

A2: Interestingly, the core structure of this compound can be modified and incorporated into [2.2]paracyclophane-derived frustrated Lewis pairs (FLPs). [] These FLPs exhibit reversible, metal-free hydrogen activation, demonstrating their potential as catalysts in the hydrogenation of imines. [] This catalytic activity, coupled with the high stability and recyclability of these FLPs, opens up exciting possibilities for their use in various chemical transformations, including the metal-free synthesis of pharmaceuticals like cinacalcet. []

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